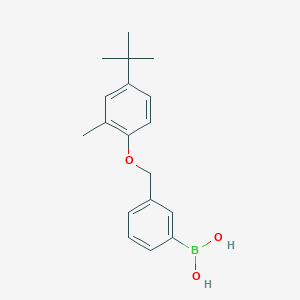

(3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid

CAS No.: 1072951-66-6

Cat. No.: VC2077913

Molecular Formula: C18H23BO3

Molecular Weight: 298.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072951-66-6 |

|---|---|

| Molecular Formula | C18H23BO3 |

| Molecular Weight | 298.2 g/mol |

| IUPAC Name | [3-[(4-tert-butyl-2-methylphenoxy)methyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C18H23BO3/c1-13-10-15(18(2,3)4)8-9-17(13)22-12-14-6-5-7-16(11-14)19(20)21/h5-11,20-21H,12H2,1-4H3 |

| Standard InChI Key | GWPBTVPFWPHZCI-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC=C1)COC2=C(C=C(C=C2)C(C)(C)C)C)(O)O |

| Canonical SMILES | B(C1=CC(=CC=C1)COC2=C(C=C(C=C2)C(C)(C)C)C)(O)O |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

(3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid is precisely defined by several key identifiers that facilitate its recognition and application in research contexts. The table below summarizes the principal identification parameters for this compound:

The compound is categorized for research use only, indicating its specialized application in laboratory contexts rather than general industrial or consumer use .

Structural Features

The molecular structure of (3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid comprises several key components that contribute to its chemical behavior. The core of the structure includes a phenylboronic acid moiety, which serves as the primary reactive site for various transformations, particularly cross-coupling reactions. This is connected to a substituted phenoxy group through a methylene bridge, creating a complex arrangement that influences the compound's reactivity patterns.

A notable feature is the presence of the tert-butyl group at the 4-position of the phenoxy ring, which provides steric bulk and enhances the molecule's stability and solubility in organic solvents . Additionally, the 2-methyl substituent further modifies the electronic properties of the phenoxy ring, potentially influencing the compound's reactivity in synthetic applications.

Physical and Chemical Properties

Physical Characteristics

The physical properties of (3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid are important considerations for researchers working with this compound. Based on available data, the key physical characteristics are presented in the following table:

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 148-152 °C |

| Storage Condition | Room temperature, under inert gas |

| Solubility | Enhanced in organic solvents due to tert-butyl group |

The melting point range indicates a relatively high degree of purity when properly synthesized or obtained from commercial sources. The recommended storage conditions suggest potential sensitivity to atmospheric conditions, which is common for boronic acid compounds.

Chemical Stability and Reactivity

The chemical stability of (3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid is notably enhanced by the presence of the tert-butyl group in its structure . This structural feature contributes to improved stability compared to simpler boronic acids, which may be more susceptible to degradation under ambient conditions.

The boronic acid functional group (B(OH)2) serves as the key reactive center for the compound's participation in various chemical transformations. This reactive site allows the molecule to engage in transmetalation processes during palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are fundamental to its utility in organic synthesis.

Synthetic Applications

Pharmaceutical Research Applications

(3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid serves as a valuable intermediate in pharmaceutical research, particularly in the development of new drugs and bioactive molecules . Its utility in medicinal chemistry stems from its ability to participate in carbon-carbon bond-forming reactions, which are essential for constructing complex molecular frameworks found in potential therapeutic agents.

The compound can be employed in the synthesis of:

-

Novel drug candidates

-

Enzyme inhibitors with potential therapeutic applications

-

Receptor ligands for biological targets

-

Molecular scaffolds for structure-activity relationship studies

The structural features of the compound, including the tert-butyl group and the phenoxy moiety, may contribute to specific interactions with biological targets, enhancing the potential value of derivative compounds in drug discovery efforts.

| Size (g) | Availability | Price (Thai Baht) |

|---|---|---|

| 0.250 | 10-20 days | ฿864.00 |

| 1.000 | 10-20 days | ฿2,322.00 |

| 5.000 | 10-20 days | ฿9,261.00 |

This pricing structure reflects the specialized nature of the compound and its targeted use in research applications rather than bulk industrial processes. The availability timeframe suggests that this compound may be produced on demand rather than maintained in large inventories.

Advanced Research Applications

Materials Science Applications

Beyond pharmaceutical research, (3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid finds applications in materials science, particularly in the development of advanced functional materials . Its ability to participate in carbon-carbon bond-forming reactions makes it valuable for the synthesis of:

-

Advanced polymers with tailored properties

-

Functionalized materials with specific characteristics

-

Specialty chemical intermediates for materials development

The presence of the tert-butyl group enhances the compound's solubility in organic solvents, which can be advantageous in materials processing and synthesis protocols . This property facilitates its incorporation into various synthetic methodologies for creating materials with designed properties.

Comparative Reactivity

While specific comparative data for (3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid is limited in the available literature, boronic acids as a class demonstrate distinctive reactivity patterns in cross-coupling reactions. In Suzuki-Miyaura couplings, for example, arylboronic acids typically undergo transmetalation under basic conditions to transfer their aryl groups to palladium intermediates .

The reactivity of (3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid in such reactions would be influenced by:

-

The electronic effects of the substituted phenoxy group

-

The steric influence of the tert-butyl group

-

The position of the boronic acid functionality on the phenyl ring (meta position)

These factors collectively determine the compound's behavior in specific synthetic applications and may offer advantages in certain reaction contexts compared to simpler boronic acid derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume